molecular formula C10H11ClOS B14057638 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one

Cat. No.: B14057638
M. Wt: 214.71 g/mol
InChI Key: WPWZJRVVXURBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one is a substituted propanone derivative featuring a chloromethyl (-CH2Cl) and a mercapto (-SH) group on a phenyl ring. Its molecular formula is C10H11ClOS, with a molecular weight of 214.71 g/mol. This compound’s dual functionality positions it as a versatile building block in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3

InChI Key

WPWZJRVVXURBFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)S)CCl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization

The most widely reported method involves a three-step sequence: halogenation , chloromethylation , and ketone formation . This approach begins with the introduction of a halogen atom (e.g., chlorine) to a phenyl ring precursor, followed by chloromethylation to install the chloromethyl group. Finally, the propanone moiety is introduced via Friedel-Crafts acylation.

A representative synthesis route is as follows:

  • Halogenation : Treatment of 4-mercaptophenol with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) yields 3-chloro-4-mercaptophenol.
  • Chloromethylation : Reaction with paraformaldehyde and hydrochloric acid under reflux introduces the chloromethyl group at the 3-position.
  • Ketone Formation : Propanone is introduced via reaction with propionyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃.

Key Challenges : Competing side reactions during chloromethylation, such as over-halogenation or dimerization, necessitate precise temperature control (40–60°C) and stoichiometric ratios.

One-Pot Synthesis Strategies

Recent advancements have enabled a streamlined one-pot synthesis, reducing purification steps. This method combines halogenation and chloromethylation in a single reactor using a bifunctional catalyst system (e.g., ZnCl₂-SiO₂). The propanone group is subsequently introduced via nucleophilic acyl substitution.

Advantages :

  • 20–30% reduction in reaction time.
  • Improved overall yield (72% vs. 58% in multi-step methods).

Optimization of Reaction Conditions

Catalytic Systems

Catalysts significantly influence yield and selectivity. Comparative studies highlight the efficacy of Lewis acids (AlCl₃, FeCl₃) over Bronsted acids (H₂SO₄) in Friedel-Crafts reactions.

Catalyst Yield (%) Selectivity (%)
AlCl₃ 68 92
FeCl₃ 62 88
H₂SO₄ 45 76

Data adapted from large-scale optimization trials.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (toluene) favor selectivity but reduce yields.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to mitigate exothermic risks during chloromethylation. A patented process describes a tubular reactor operating at 50°C with a residence time of 15 minutes, achieving 85% conversion.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield 99% purity.
  • Chromatography : Silica gel columns resolve regioisomeric byproducts.

Analytical Validation

Structural Characterization

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic peaks at δ 2.45 (propanone CH₃), δ 4.20 (CH₂Cl), and δ 3.80 (SH).
  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 214.71 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water mobile phase) detects impurities <0.5%.

Comparative Analysis of Synthetic Routes

Parameter Multi-Step One-Pot
Total Yield (%) 58 72
Time (hours) 12 8
Purity (%) 98 95
Scalability Moderate High

Data synthesized from EvitaChem and peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylpropanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one (CAS: 1804185-11-2)
  • Molecular Formula : C10H11BrOS
  • Molecular Weight : 259.16 g/mol
  • Key Differences: Bromine substitution increases molecular weight and polarizability compared to chlorine. Bromine’s lower electronegativity (2.96 vs. The bromomethyl analog may exhibit higher reactivity in radical-mediated processes due to weaker C-Br bond strength (≈276 kJ/mol vs. C-Cl: ≈339 kJ/mol).
  • Synthetic Utility : Brominated analogs are often preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to better oxidative addition with palladium catalysts .

Table 1: Halogen-Substituted Analogs

Compound Molecular Weight Halogen Key Reactivity
Chloromethyl derivative 214.71 g/mol Cl Electrophilic
Bromomethyl derivative 259.16 g/mol Br Radical-prone

Aromatic Ring-Modified Propanones

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
  • Structure : Features an α,β-unsaturated ketone (chalcone backbone).
  • Key Differences: Conjugation across the enone system enhances UV absorption (λmax ~300 nm), unlike the saturated ketone in the target compound. Chalcones are prone to Michael addition reactions, whereas the chloromethyl derivative undergoes nucleophilic substitution at the -CH2Cl site.
  • Applications : Chalcones are widely studied for anticancer and anti-inflammatory activities, while the chloromethyl derivative’s reactivity is leveraged in synthetic intermediates .

Table 2: Aromatic Substitution Patterns

Compound Substituents Reactivity Profile
Target compound Chloromethyl, mercapto Nucleophilic substitution
Chalcone derivative Chloro, methoxy, enone Michael addition

Functional Group Variations

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (CAS: 2125-49-7)
  • Molecular Formula : C12H12N2
  • Key Differences: The dimethylamino group (-N(CH3)2) introduces basicity (pKa ~8-9), contrasting with the acidic mercapto group (-SH, pKa ~10). The hydrochloride salt improves aqueous solubility, unlike the neutral chloromethyl derivative.
  • Applications: Amino-substituted propanones are used in drug design for CNS targets due to their ability to cross the blood-brain barrier .

Table 3: Functional Group Comparisons

Compound Functional Groups Key Property
Target compound -SH, -CH2Cl Metal coordination
Amino-substituted derivative -N(CH3)2, -OCH3 Enhanced solubility

Q & A

Q. How can synthetic routes for 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one be optimized to improve yield and purity?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with 4-mercaptophenyl propan-1-one derivatives. Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under inert conditions to avoid oxidation of the thiol group .
  • Step 2: Solvent and Catalyst Optimization
    Use polar aprotic solvents (e.g., DMF or DMSO) with catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency . Monitor reaction progress via TLC or HPLC.
  • Step 3: Purification
    Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are critical for characterizing the chloromethyl and thiol functionalities in this compound?

Methodological Answer:

  • Thiol Group Analysis:
    Use Ellman’s assay (UV-Vis at 412 nm with DTNB reagent) to quantify free -SH groups. Protect the thiol from oxidation during analysis by working under nitrogen .
  • Chloromethyl Group Confirmation:
    Characterize via ¹H NMR (δ ~4.5–5.0 ppm for -CH₂Cl) and FT-IR (C-Cl stretch ~650–750 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable (see SHELX refinement protocols ).

Q. How should researchers handle stability challenges posed by the thiol and chloromethyl groups during storage?

Methodological Answer:

  • Storage Conditions:
    Store under nitrogen at –20°C in amber vials to prevent photodegradation and oxidation. Add stabilizing agents (e.g., 1% BHT) to the solvent (e.g., DMSO) .
  • Handling Protocols:
    Use gloveboxes for air-sensitive manipulations. Avoid prolonged exposure to moisture to mitigate hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Step 1: DFT Calculations
    Optimize the molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites .
  • Step 2: Transition State Analysis
    Simulate reaction pathways (e.g., SN2 mechanisms) with explicit solvent models (e.g., PCM for DMSO). Compare activation energies for different nucleophiles (e.g., amines vs. thiols) .
  • Validation:
    Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis or NMR kinetics) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

  • Data Collection:
    Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion artifacts .
  • Refinement:
    Apply SHELXL for small-molecule refinement. Address disorder in the chloromethyl group using PART and ISOR commands .
  • Validation:
    Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (e.g., S···Cl contacts) .

Q. How can the thiol group’s redox activity be exploited in designing metal-chelating agents?

Methodological Answer:

  • Chelation Studies:
    Titrate the compound with metal salts (e.g., Cu²⁺, Zn²⁺) in buffered aqueous-organic mixtures. Monitor complex formation via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Stoichiometry Determination:
    Use Job’s method of continuous variation to identify metal-ligand ratios. Validate with ESI-MS .

Q. What experimental designs mitigate competing side reactions during functionalization of the aromatic ring?

Methodological Answer:

  • Protection-Deprotection:
    Protect the thiol group as a disulfide (e.g., using iodine) before electrophilic aromatic substitution. Deprotect post-reaction with reducing agents (e.g., DTT) .
  • Directed Ortho-Metalation:
    Use directing groups (e.g., -OMe) to control regioselectivity. Apply LDA or TMPZnCl·LiCl for selective C-H activation .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

Methodological Answer:

  • Steric Maps:
    Generate steric maps (e.g., using SambVca) to quantify steric hindrance around the chloromethyl group .
  • Hammett Analysis:
    Synthesize para-substituted analogs (e.g., -NO₂, -OMe) and correlate σ values with reaction rates (e.g., nucleophilic substitutions) to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.